1-(1-Benzylpiperidin-4-yl)-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with benzyl chloride, followed by the introduction of the pyridylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZYL-4-PIPERIDYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(1-BENZYL-4-PIPERIDYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzyl-4-piperidyl)piperazine: A structurally similar compound with different pharmacological properties.
4-(3-Pyridylmethyl)piperazine: Another related compound that may have distinct biological activities.
Uniqueness
1-(1-BENZYL-4-PIPERIDYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to its specific combination of benzyl and pyridylmethyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C22H30N4 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C22H30N4/c1-2-5-20(6-3-1)18-24-11-8-22(9-12-24)26-15-13-25(14-16-26)19-21-7-4-10-23-17-21/h1-7,10,17,22H,8-9,11-16,18-19H2 |
InChI Key |
PDJJUJRAHRMLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CN=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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